molecular formula C29H31NO4 B11319802 6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one CAS No. 1092345-53-3

6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11319802
CAS No.: 1092345-53-3
M. Wt: 457.6 g/mol
InChI Key: KYKXBZTVQMDTFH-UHFFFAOYSA-N
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Description

6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a molecular formula of C29H31NO4. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves multiple steps. One common method includes the reaction of 4-benzylpiperidine with a suitable acylating agent to form the intermediate compound. This intermediate is then subjected to further reactions involving furochromen derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). It acts as a ligand, binding to these receptors and modulating their activity, which in turn affects various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one include:

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to interact with GPCRs and modulate their activity makes it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

1092345-53-3

Molecular Formula

C29H31NO4

Molecular Weight

457.6 g/mol

IUPAC Name

6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C29H31NO4/c1-18-17-33-27-20(3)28-25(16-24(18)27)19(2)23(29(32)34-28)9-10-26(31)30-13-11-22(12-14-30)15-21-7-5-4-6-8-21/h4-8,16-17,22H,9-15H2,1-3H3

InChI Key

KYKXBZTVQMDTFH-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCC(CC4)CC5=CC=CC=C5)C)C

Origin of Product

United States

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